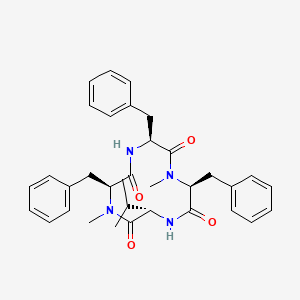
Hirsutide
Vue d'ensemble
Description
L’hirsutide est un cyclotetrapeptide naturel isolé du champignon entomopathogène dérivé d’araignées Hirsutella sp. Il est unique en raison de sa structure, qui comprend deux unités de phénylalanine N-méthylée. Ce composé a suscité un intérêt en raison de ses puissantes activités biologiques, notamment des propriétés antibactériennes, antihelminthiques et cytotoxiques .
Mécanisme D'action
L’hirsutide exerce ses effets par le biais de plusieurs mécanismes :
Activité antibactérienne : Perturbe les membranes cellulaires bactériennes, entraînant la mort cellulaire.
Activité cytotoxique : Induit l’apoptose dans les cellules cancéreuses en interférant avec les voies cellulaires.
Activité antihelminthique : Paralyse et tue les vers parasites en ciblant leur système nerveux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’hirsutide implique le couplage d’unités dipeptidiques Boc-L-phénylalanyl-L-N-méthylphénylalanine-OH et L-valyl-L-N-méthylphénylalanine-OMe, suivi de la cyclisation du fragment tétrapeptidique linéaire. La méthode de l’ester pentafluorophényle, utilisant une quantité catalytique de N-méthylmorpholine, s’est avérée efficace pour le processus de cyclisation .
Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées ne soient pas largement documentées, la synthèse en laboratoire fournit une base pour une éventuelle mise à l’échelle. L’utilisation de techniques en phase solution et de méthodes économiques suggère la faisabilité pour des applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions : L’hirsutide subit diverses réactions chimiques, notamment des réactions de cyclisation et de couplage. La cyclisation du fragment tétrapeptidique linéaire est une étape cruciale dans sa synthèse .
Réactifs et conditions courants :
Cyclisation : Méthode de l’ester pentafluorophényle avec la N-méthylmorpholine comme catalyseur.
Couplage : Boc-L-phénylalanyl-L-N-méthylphénylalanine-OH et L-valyl-L-N-méthylphénylalanine-OMe.
Principaux produits : Le principal produit de ces réactions est l’this compound lui-même, qui présente une activité biologique significative .
Applications de la recherche scientifique
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
L’hirsutide est comparé à d’autres cyclotetrapeptides et composés apparentés :
Propriétés
IUPAC Name |
(3S,6S,9S,12S)-3,6,12-tribenzyl-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O4/c1-23(2)30-34(42)38(4)28(21-25-16-10-6-11-17-25)31(39)35-27(20-24-14-8-5-9-15-24)33(41)37(3)29(32(40)36-30)22-26-18-12-7-13-19-26/h5-19,23,27-30H,20-22H2,1-4H3,(H,35,39)(H,36,40)/t27-,28-,29-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRWOFGXVILYEW-KRCBVYEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC2=CC=CC=C2)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is hirsutide and where is it found?
A1: this compound is a cyclic tetrapeptide, meaning it is a molecule formed from four amino acids arranged in a ring structure. It was first isolated from Hirsutella sp., a fungus found infecting a spider. Later, this compound was also identified in the marine-sponge-derived fungus Stachylidium sp. 293 K04.
Q2: What is the structure of this compound?
A2: this compound's structure is cyclo-(L-NMe-Phe-L-Phe-L-NMe-Phe-L-Val). This indicates that it consists of a ring composed of four amino acids: * L-NMe-Phe: L-N-Methylphenylalanine (occurs twice in the molecule)* L-Phe: L-Phenylalanine * L-Val: L-Valine
Q3: How was the structure of this compound determined?
A3: Researchers utilized several analytical techniques to elucidate the structure of this compound. These included:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR experiments were crucial in determining the connectivity and arrangement of atoms within the molecule.
- Mass Spectrometry (MS): MS provided information about the molecular weight and fragmentation pattern of this compound, further supporting its structure.
- Marfey's Method: This analytical technique was employed to determine the absolute configuration (L or D) of each amino acid present in the cyclic peptide.
Q4: What is the significance of this compound's cyclic structure?
A4: Cyclic peptides, particularly those with small ring sizes like this compound, are of significant interest in medicinal chemistry. The constrained structure of these molecules often translates to:
- Enhanced Stability: Cyclic peptides tend to be more resistant to enzymatic degradation, potentially increasing their bioavailability.
Q5: What are the challenges in synthesizing this compound?
A6: Synthesizing cyclic tetrapeptides like this compound poses a significant challenge due to the inherent strain in forming a 12-membered ring structure. Traditional peptide synthesis methods often result in low yields and competing side reactions. New strategies, such as the imine-induced ring-closing/contraction approach, are being explored to overcome these challenges and enable the efficient synthesis of this compound and its analogs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)
![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)
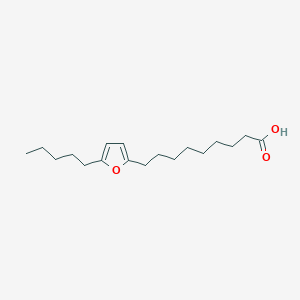
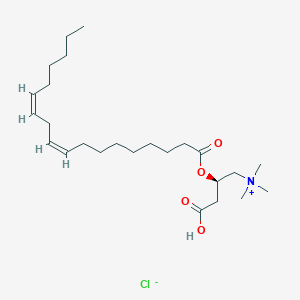


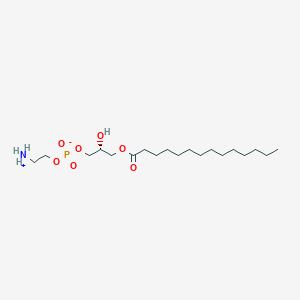
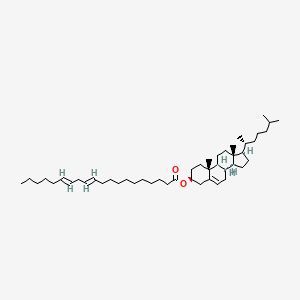

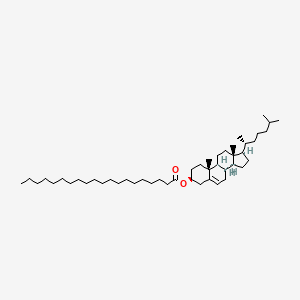
![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)
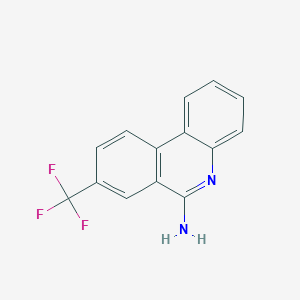
![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)
